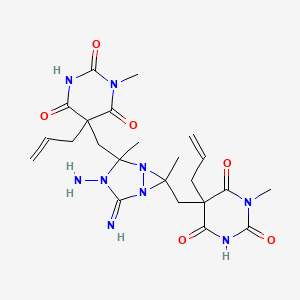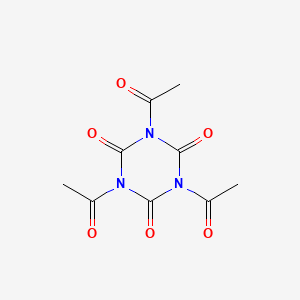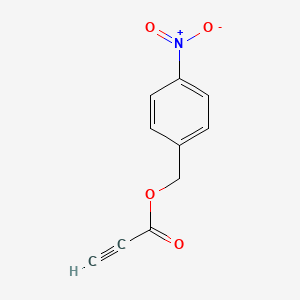
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile typically involves a multi-step process. One common method starts with the chlorination of nitrobenzene to produce m-chloronitrobenzene. This intermediate is then reduced to m-chloroaniline using hydrogen in the presence of a catalyst . The final step involves the reaction of m-chloroaniline with 4,6-dichloro-1,3,5-benzenetricarbonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and reduction processes, utilizing advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile groups or chlorine atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-Chloroaniline: A simpler compound with similar structural features but fewer chlorine atoms.
2-Chloroaniline: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is unique due to its combination of multiple chlorine atoms and nitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such characteristics are desired .
Eigenschaften
CAS-Nummer |
35727-99-2 |
|---|---|
Molekularformel |
C15H5Cl3N4 |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
2,4-dichloro-6-(3-chloroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H5Cl3N4/c16-8-2-1-3-9(4-8)22-15-11(6-20)13(17)10(5-19)14(18)12(15)7-21/h1-4,22H |
InChI-Schlüssel |
UEEQECXNYDDYIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
